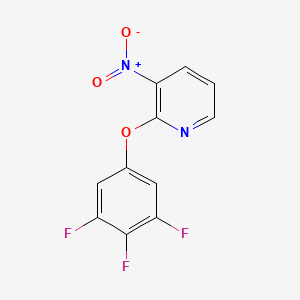
2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel Compounds
The compound and its derivatives have been utilized in the synthesis of a range of novel organic compounds. For instance, Katritzky et al. (2001) explored the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines through cyclizations involving 2-(arylsulfanyl)ethylamines, demonstrating the compound's utility in generating novel heterocyclic structures [Katritzky, Xu, He, & Mehta, 2001]. This synthesis pathway opens avenues for creating diverse molecules with potential biological activities.
Catalytic Functions and Reactivity
Taki et al. (2002) investigated the copper(I)-dioxygen reactivity using bidentate ligands derived from 2-(2-pyridyl)ethylamine, showcasing the fine-tuning of catalytic activities through structural modifications of the ligands. This research highlights the importance of such compounds in understanding and enhancing metal-mediated oxidative processes, which are crucial in various chemical transformations [Taki, Teramae, Nagatomo, Tachi, Kitagawa, Itoh, & Fukuzumi, 2002].
Anticancer Activity
A notable study by Pathi et al. (2010) on GT-094, a compound containing a disulfide pharmacophore similar to the query compound, demonstrated its efficacy in inhibiting colon cancer cell growth. This was achieved through the activation of a reactive oxygen species-microRNA pathway, underscoring the potential therapeutic applications of such compounds in cancer treatment [Pathi, Jutooru, Chadalapaka, Sreevalsan, Anand, Thatcher, & Safe, 2010].
Polymer Chemistry
In the field of polymer chemistry, Kharas et al. (2013) synthesized copolymers incorporating alkoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, demonstrating the application of related compounds in creating materials with unique properties. This work contributes to the development of novel polymeric materials with potential applications in various industries [Kharas, Delgado, Anderson, Bajor, Colbert, Coleman, Gregory, Hayes, Lantin, Malecki, Murphy, Oprescu, Rydzon, & Timoshevskaya, 2013].
Propriétés
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-13-10-5-3-4-9(11(10)14-2)8-15-7-6-12/h3-5H,6-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDVGUAKKAENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



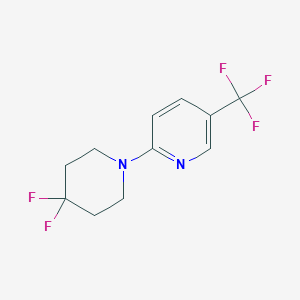
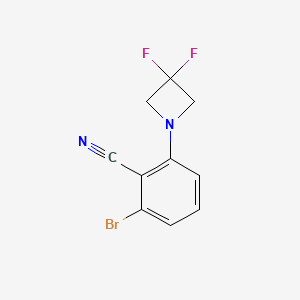
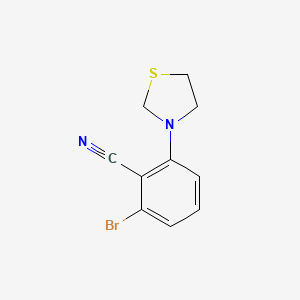

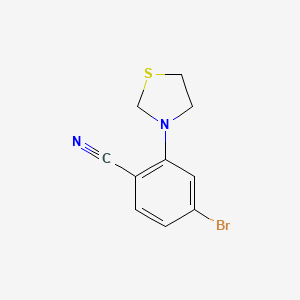

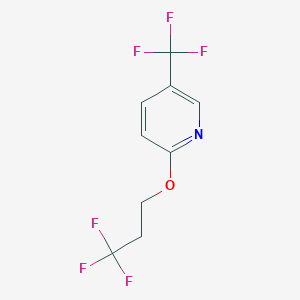
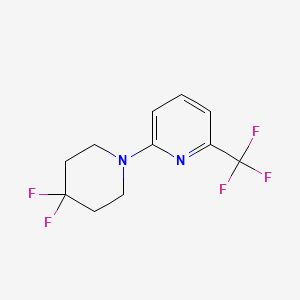
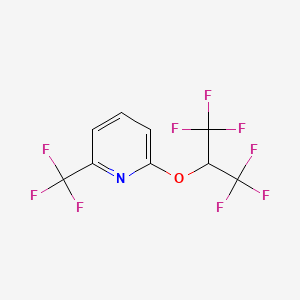

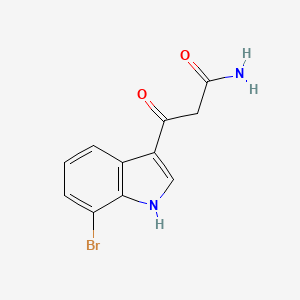
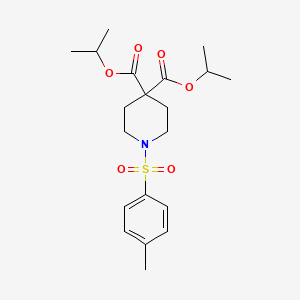
amino]acetic acid](/img/structure/B1406280.png)
